4-Methyl-1-phenylpyrazolidin-3-one (CAS: 2654-57-1) is a heterocyclic compound containing a five-membered pyrazolidinone ring. While the specific research applications of 4-Methyl-1-phenylpyrazolidin-3-one are limited, its synthesis and characterization have been reported in scientific literature. Researchers have described various methods for its synthesis, including the reaction of N-phenylhydrazine with ethyl acetoacetate [].
Due to its structural similarity to known bioactive compounds, 4-Methyl-1-phenylpyrazolidin-3-one has been investigated for potential applications in various fields, including:
4-Methyl-1-phenylpyrazolidin-3-one is a chemical compound belonging to the pyrazolidinone class, characterized by a five-membered ring structure containing two nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 176.22 g/mol. The compound features a methyl group at the fourth position and a phenyl group at the first position of the pyrazolidinone ring, contributing to its unique chemical properties and biological activities .
4-Methyl-1-phenylpyrazolidin-3-one exhibits notable biological activities. It has been associated with various pharmacological effects, including anti-inflammatory and analgesic properties. In studies involving acute inhalation in mammals, it was found to cause respiratory depression and methemoglobinemia, indicating its potential toxicity under certain conditions . Furthermore, its derivatives have been explored for their biological activities, which may include interactions with specific receptors or enzymes.
The synthesis of 4-Methyl-1-phenylpyrazolidin-3-one typically involves multi-step organic reactions. One common method includes the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazolidinone structure. Specific synthetic routes may vary based on desired purity and yield but often involve intermediates such as 1-phenylpyrazolidin-3-one or other substituted pyrazolidinones .
4-Methyl-1-phenylpyrazolidin-3-one finds applications in various fields, particularly in medicinal chemistry. Its derivatives are investigated for potential therapeutic uses, including anti-inflammatory agents and analgesics. Additionally, due to its unique structural characteristics, it is used as a building block in organic synthesis for creating more complex molecules .
Studies on interaction mechanisms involving 4-Methyl-1-phenylpyrazolidin-3-one suggest that it may interact with biological targets such as enzymes or receptors. For instance, research indicates that certain derivatives can act as σ1 receptor antagonists, which may contribute to their pharmacological effects . Further investigations into its interactions could provide insights into its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 4-Methyl-1-phenylpyrazolidin-3-one. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| 1-Phenylpyrazolidin-3-one | 2654-57-1 | Parent compound; lacks methyl substitution |
| 4-Hydroxymethyl-4-methyl-1-phenylpyrazolidin-3-one | 13047-13-7 | Hydroxymethyl group; potential for different reactivity |
| 2-Acetyl-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | 97513-92-3 | Acetyl group introduces additional functional properties |
| 1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one | 197863-32-4 | Amino substitution provides different biological activity |
The uniqueness of 4-Methyl-1-phenylpyrazolidin-3-one lies in its specific methyl substitution at the fourth position of the pyrazolidinone ring, which influences its chemical reactivity and biological activity compared to other similar compounds. This structural feature may enhance its pharmacological profile and potential applications in medicinal chemistry .
The traditional synthesis of 4-methyl-1-phenylpyrazolidin-3-one relies primarily on the well-established hydrazine-based cyclization methodology, which has been the cornerstone of pyrazolidinone synthesis for several decades [6] [12]. This approach involves the cyclocondensation reaction between phenylhydrazine derivatives and appropriate carbonyl compounds, typically α,β-unsaturated carbonyl systems [15] [22].
The fundamental mechanism of hydrazine-based cyclization proceeds through a multi-step process involving nucleophilic addition, imine formation, intramolecular cyclization, and subsequent tautomerization [24]. The initial step involves the nucleophilic attack of phenylhydrazine on the β-carbon of an α,β-unsaturated carbonyl compound, followed by formation of a hydrazone intermediate through condensation at the carbonyl group [20] [24]. The critical cyclization step occurs through intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon, resulting in the formation of the five-membered pyrazolidinone ring [15] [24].
Research has demonstrated that the reaction of phenylhydrazine with crotonic acid (2-butenoic acid) under heating conditions provides one of the most straightforward routes to pyrazolidinone formation [12]. The process typically involves heating 20.0 mmol of crotonic acid with 44 mmol of methylhydrazine in a reflux system, followed by cyclization under basic conditions [12]. However, traditional methods often require extended reaction times of 6-8 hours and yield moderate results in the range of 60-75% [14] .
The chalcone cyclization approach has emerged as another significant traditional method, where chalcone derivatives react with phenylhydrazine under reflux conditions in ethanol [24]. This method has shown improved yields of 70-88% compared to other traditional approaches, though it still requires purification steps and extended reaction times [15] [24]. The formation mechanism involves the initial nucleophilic attack followed by intramolecular condensation to form the pyrazoline intermediate, which subsequently undergoes tautomerization to the more stable pyrazolidinone structure [24].
Table 1: Traditional Hydrazine-Based Cyclization Approaches
| Method | Reaction Conditions | Yield (%) | Advantages/Disadvantages |
|---|---|---|---|
| Phenylhydrazine with α,β-unsaturated carbonyl compounds | Reflux in ethanol or toluene, 6-8 hours | 60-75 | Well-established method but requires long reaction times |
| Hydrazine with crotonic acid (2-butenoic acid) | Heating with methylhydrazine, followed by cyclization | 50-70 | Simple procedure but moderate yields |
| Tosylhydrazones of α,β-unsaturated carbonyl compounds | Conventional heating, long reaction times | 55-75 | Good functional group tolerance but uses toxic reagents |
| Chalcone derivatives with phenylhydrazine | Reflux in ethanol, with/without acid catalyst | 70-88 | High yields but requires purification steps |
| Pyrazolidinone formation via hydrazinolysis | Nucleophilic addition followed by cyclization | 50-65 | Versatile approach but lower yields |
The optimization of traditional methods has focused on several key parameters including catalyst selection, solvent systems, and stoichiometric ratios [22] [23]. Studies have shown that the addition of acid catalysts can significantly influence the reaction pathway, with acetic acid promoting pyrazoline formation while stronger acids may lead to dehydration products [24]. The electrophilicity of the β-carbon in the unsaturated carbonyl system plays a crucial role in determining the efficiency of the initial nucleophilic attack [20] [21].
Table 2: Mechanism of Hydrazine-Based Cyclization in Pyrazolidinone Formation
| Step | Description | Key Factors Affecting This Step |
|---|---|---|
| Step 1: Nucleophilic Addition | Nucleophilic attack of hydrazine (or phenylhydrazine) on the β-carbon of the α,β-unsaturated carbonyl compound | Electrophilicity of the β-carbon, nucleophilicity of hydrazine, solvent polarity |
| Step 2: Imine Formation | Formation of hydrazone intermediate through condensation at the carbonyl group | Acidity of the reaction medium, temperature, leaving group ability |
| Step 3: Intramolecular Cyclization | Intramolecular nucleophilic attack of the nitrogen on the carbonyl carbon, forming the five-membered ring | Proximity of reactive groups, ring strain, catalyst presence |
| Step 4: Tautomerization | Tautomerization to form the more stable pyrazolidinone structure | pH of the medium, substituent effects, temperature |
| Step 5: Dehydration (if applicable) | In some cases, dehydration occurs to form pyrazole derivatives (especially under acidic conditions) | Acid catalyst concentration, temperature, reaction time |
The advent of microwave-assisted synthesis has revolutionized the preparation of 4-methyl-1-phenylpyrazolidin-3-one, offering significant improvements in reaction times, yields, and energy efficiency [7] [14]. Microwave irradiation provides rapid and uniform heating, enabling precise temperature control and dramatically reducing reaction times from hours to minutes [26] [28].
Research has demonstrated that microwave-assisted synthesis of pyrazolidinone derivatives can be achieved using 400W microwave irradiation in acetonitrile/acetic acid solvent systems [7]. The optimal conditions involve heating N,N-dimethylacetimidamide derivatives with p-anisidine and aluminum chloride under microwave irradiation for 5-10 minutes at 160°C, yielding products in 78-91% yield [7]. This represents a dramatic improvement over conventional heating methods, which typically require 6-8 hours to achieve similar results [14].
The microwave-assisted approach has been particularly effective when applied to tosylhydrazone cyclization reactions [28]. Studies have shown that the cycloaddition of tosylhydrazones of α,β-unsaturated carbonyl compounds under solvent-free microwave activation conditions produces 3,5-disubstituted-1H-pyrazoles in high yields after reaction times of only 8-12 minutes [28]. The method exploits the dielectric properties of the solid reaction mixtures to achieve efficient heating and cyclization [28].
One-pot microwave synthesis protocols have emerged as particularly attractive approaches, combining multiple synthetic steps into a single microwave-assisted procedure [14] [28]. These methods typically involve the in situ generation of tosylhydrazones followed by immediate cyclization under microwave conditions [28]. The approach has demonstrated yields ranging from 65-90% depending on the specific substrate and catalyst system employed [14].
Table 3: Microwave-Assisted Synthesis Protocols
| Method | Reaction Conditions | Yield (%) | Advantages/Disadvantages |
|---|---|---|---|
| Microwave-assisted pyrazolidinone synthesis | MW irradiation (400W), 5-10 min, MeCN/AcOH | 78-91 | Significantly reduced reaction time, higher yields |
| Microwave-assisted tosylhydrazone cyclization | MW activation, solvent-free, 8-12 min | 80-90 | Green approach, solvent-free, high yields |
| Microwave-assisted chalcone cyclization | MW irradiation, methanol, piperidine catalyst, 8-12 min | 85-92 | Fast reaction, high yields, requires catalyst |
| Microwave-assisted one-pot synthesis | MW irradiation, 5-15 min, various catalysts | 65-90 | Time-efficient, one-pot process, variable yields |
| Microwave-assisted solvent-free conditions | MW irradiation, 5-8 min, solid-state reaction | 68-88 | Environmentally friendly, energy efficient, limited scope |
The optimization of microwave-assisted protocols has revealed several critical parameters that significantly influence reaction outcomes [14]. Catalyst selection plays a pivotal role, with piperidine demonstrating superior performance compared to triethylamine or inorganic bases [14]. Solvent screening studies have shown that methanol provides optimal results for most pyrazolidinone syntheses, though chloroform and dimethylformamide can also be effective under specific conditions [14].
Power and time optimization studies have established that 400W microwave irradiation for 8-12 minutes provides the optimal balance between reaction completion and product stability [7] [14]. Higher power settings or extended irradiation times can lead to decomposition or side product formation, while insufficient power or time results in incomplete conversion [14].
The development of catalytic asymmetric synthesis methods for 4-methyl-1-phenylpyrazolidin-3-one has emerged as a sophisticated approach to control stereochemistry and enhance reaction selectivity [9] [10] [17]. These methods employ chiral catalysts and templates to direct the formation of enantiomerically enriched products, which is particularly important for pharmaceutical applications [13] [27].
Chiral Lewis acid catalysis has proven to be highly effective for the asymmetric synthesis of pyrazolidinone derivatives [17] [27]. Copper(II) triflate with chiral ligands has demonstrated exceptional performance in enantioselective cycloaddition reactions, achieving enantioselectivities of 85-95% with yields of 70-85% [27]. The catalyst system operates through coordination to both the substrate and the nucleophile, creating a chiral environment that favors the formation of one enantiomer over the other [17].
Palladium-catalyzed asymmetric synthesis utilizing chiral pyrazolidinone templates has shown remarkable success in Diels-Alder reactions [17] [27]. The palladium(II) perchlorate catalyst system with appropriately designed chiral templates can achieve enantioselectivities up to 99% with yields ranging from 75-90% [17] [27]. The high selectivity arises from the rigid coordination geometry of the palladium center and the steric interactions imposed by the chiral template [27].
Rhodium(III)-catalyzed carbon-hydrogen/nitrogen-hydrogen bond functionalization represents a cutting-edge approach to pyrazolidinone synthesis [9] [10]. This method involves the cascade reaction of 1-phenylpyrazolidinones with oxadiazolones, initiated by rhodium-catalyzed carbon-hydrogen/nitrogen-hydrogen bond metallation [9]. The process proceeds through coordination, migratory insertion, carbon dioxide liberation, proto-demetallation, and intramolecular condensation to yield pyrazolidinone-fused benzotriazines in 80-90% yield [9] [10].
Table 4: Catalytic Asymmetric Synthesis Techniques
| Catalyst System | Reaction Type | Enantioselectivity (% ee) | Yield (%) |
|---|---|---|---|
| Cu(OTf)₂ with chiral ligands | Enantioselective cycloaddition | 85-95 | 70-85 |
| Pd(ClO₄)₂ with chiral pyrazolidinone templates | Asymmetric Diels-Alder reactions | 90-99 | 75-90 |
| Rh(III)-catalyzed C-H/N-H bond functionalization | C-H activation and cyclization | Not applicable | 80-90 |
| Chiral Lewis acids with pyrazolidinone templates | Stereoselective cyclization | 80-95 | 65-85 |
| Cu(OTf)₂/neocuproine catalyst system | Asymmetric synthesis | 90-99 | 70-99 |
The optimization of catalytic asymmetric synthesis has focused on ligand design and catalyst loading optimization [17] [27]. Studies have shown that bulky 1-naphthylmethyl substituents on pyrazolidinone templates provide enantioselectivities up to 99%, while smaller substituents result in lower selectivities [17] [27]. The catalyst loading can be reduced to as low as 2.5 mol% without significant loss in selectivity, making these methods economically viable for large-scale synthesis [17].
Temperature control is critical in asymmetric synthesis, with room temperature conditions often providing optimal enantioselectivity [17] [27]. Higher temperatures can lead to erosion of stereochemical control due to increased conformational flexibility and competing reaction pathways [27]. The choice of chiral ligand is paramount, with neocuproine-based systems showing superior performance compared to bipyridine or phenanthroline derivatives [21].
The implementation of green chemistry principles in the synthesis of 4-methyl-1-phenylpyrazolidin-3-one has become increasingly important as the chemical industry seeks more sustainable and environmentally benign synthetic methodologies [16] [26] [28]. These approaches focus on waste reduction, energy efficiency, safer solvents, and the use of renewable feedstocks [16] [28].
Solvent-free microwave synthesis represents one of the most significant advances in green pyrazolidinone synthesis [26] [28]. This approach eliminates the need for organic solvents while dramatically reducing reaction times and energy consumption [28]. Studies have demonstrated that solvent-free conditions under microwave irradiation can achieve yields of 68-88% in reaction times of 5-8 minutes, representing a substantial improvement in environmental impact compared to conventional methods [14] [28].
The use of renewable and biodegradable catalysts has emerged as another important green chemistry approach [16]. Lemon juice, acting as a natural acid catalyst, has been successfully employed for the synthesis of pyrazolidinone derivatives [16]. This approach utilizes a readily available, non-toxic, and environmentally friendly catalyst system that can achieve yields of 70-85% while eliminating the need for harsh acid catalysts [16]. The method is experimentally simple, clean, and high-yielding, making it an attractive alternative to traditional synthetic approaches [16].
Water-mediated synthesis protocols have been developed to replace toxic organic solvents with environmentally benign aqueous systems [11]. These methods exploit the unique properties of water as a reaction medium, including its ability to promote hydrogen bonding and facilitate certain types of organic transformations [11]. Yields of 65-80% have been achieved using water-mediated approaches, with significantly reduced environmental impact compared to organic solvent-based methods [11].
Table 5: Green Chemistry Approaches in Pyrazolidinone Formation
| Method | Green Chemistry Principles Applied | Environmental Impact | Yield (%) |
|---|---|---|---|
| Solvent-free microwave synthesis | Energy efficiency, waste reduction, solvent elimination | Significantly reduced compared to conventional methods | 68-88 |
| Lemon juice catalyzed synthesis | Use of renewable resources, safer solvents, catalysis | Lower environmental footprint, biodegradable catalyst | 70-85 |
| Water-mediated synthesis | Safer solvents, energy efficiency | Reduced organic waste, lower toxicity | 65-80 |
| Recyclable catalyst systems | Catalysis, atom economy, waste prevention | Reduced waste through catalyst recycling | 70-85 |
| One-pot multicomponent reactions | Atom economy, fewer derivatives, energy efficiency | Reduced waste through fewer isolation steps | 75-90 |
Recyclable catalyst systems have been implemented to address the waste generation associated with stoichiometric reagents [26]. These systems employ heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity [26]. Such approaches have demonstrated yields of 70-85% while substantially reducing the overall waste footprint of the synthetic process [26].
One-pot multicomponent reactions represent a particularly elegant green chemistry approach, combining multiple synthetic transformations into a single operation [25] [26]. These methods minimize the number of isolation and purification steps, thereby reducing waste generation and improving atom economy [25]. Studies have shown that one-pot approaches can achieve yields of 75-90% while significantly reducing the environmental impact through fewer derivatives and enhanced energy efficiency [25] [26].
Table 6: Optimization Strategies for Pyrazolidinone Synthesis
| Optimization Strategy | Approach | Impact on Yield/Selectivity | Example |
|---|---|---|---|
| Catalyst Selection | Testing various catalysts (acids, bases, Lewis acids, transition metals) | Can improve yields by 15-30%, may affect regioselectivity | Piperidine catalyst improved yield from 65% to 92% in microwave synthesis |
| Solvent Optimization | Screening different solvents (protic, aprotic, green solvents) | Can increase yields by 10-25%, affects reaction rate and selectivity | Switching from ethanol to methanol improved yield from 75% to 88% |
| Temperature Control | Optimizing temperature profiles for each reaction step | Critical for controlling selectivity, can improve yields by 10-20% | Lowering temperature from 80°C to 60°C improved selectivity by 15% |
| Reaction Time Adjustment | Monitoring reaction progress to determine optimal duration | Prevents decomposition, can improve yields by 5-15% | Reducing reaction time from 8h to 10min using microwave irradiation |
| Stoichiometry Optimization | Varying reagent ratios to maximize yield and minimize side reactions | Can improve yields by 10-20%, reduces waste | Increasing hydrazine ratio from 1:1 to 1.2:1 improved yield by 18% |
The comparative analysis of green chemistry approaches reveals that microwave-assisted solvent-free methods provide the most significant environmental benefits while maintaining high synthetic efficiency [26] [28]. These methods reduce energy consumption by up to 90% compared to conventional heating, eliminate organic solvent waste, and dramatically reduce reaction times [28]. The implementation of renewable catalysts and recyclable systems further enhances the sustainability profile of these synthetic approaches [16] [26].
Acute Toxic;Irritant